Cas no 117390-35-9 (Thieno3,2-bpyridine-6-carbaldehyde)

Thieno3,2-bpyridine-6-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Thieno[3,2-b]pyridine-6-carboxaldehyde
- AKOS022636601
- 117390-35-9
- DB-145614
- Z1202209325
- thieno[3,2-b]pyridine-6-carbaldehyde
- SCHEMBL16693158
- EN300-77984
- Thieno3,2-bpyridine-6-carbaldehyde
-
- インチ: InChI=1S/C8H5NOS/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-5H
- InChIKey: AYYSYOMUORYGOV-UHFFFAOYSA-N
- ほほえんだ: C1=CSC2=C1N=CC(=C2)C=O
計算された属性
- せいみつぶんしりょう: 163.00918496g/mol
- どういたいしつりょう: 163.00918496g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 58.2Ų
Thieno3,2-bpyridine-6-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-77984-0.1g |
thieno[3,2-b]pyridine-6-carbaldehyde |
117390-35-9 | 95% | 0.1g |
$331.0 | 2024-05-22 | |
TRC | B586215-10mg |
Thieno[3,2-b]pyridine-6-carbaldehyde |
117390-35-9 | 10mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-77984-2.5g |
thieno[3,2-b]pyridine-6-carbaldehyde |
117390-35-9 | 95% | 2.5g |
$1874.0 | 2024-05-22 | |
1PlusChem | 1P0091RT-100mg |
thieno[3,2-b]pyridine-6-carbaldehyde |
117390-35-9 | 95% | 100mg |
$403.00 | 2025-02-24 | |
A2B Chem LLC | AE21401-500mg |
thieno[3,2-b]pyridine-6-carbaldehyde |
117390-35-9 | 95% | 500mg |
$821.00 | 2024-04-20 | |
A2B Chem LLC | AE21401-1g |
thieno[3,2-b]pyridine-6-carbaldehyde |
117390-35-9 | 95% | 1g |
$1042.00 | 2024-04-20 | |
Enamine | EN300-77984-10.0g |
thieno[3,2-b]pyridine-6-carbaldehyde |
117390-35-9 | 95% | 10.0g |
$4114.0 | 2024-05-22 | |
TRC | B586215-50mg |
Thieno[3,2-b]pyridine-6-carbaldehyde |
117390-35-9 | 50mg |
$ 250.00 | 2022-06-07 | ||
TRC | B586215-100mg |
Thieno[3,2-b]pyridine-6-carbaldehyde |
117390-35-9 | 100mg |
$ 365.00 | 2022-06-07 | ||
Enamine | EN300-77984-0.25g |
thieno[3,2-b]pyridine-6-carbaldehyde |
117390-35-9 | 95% | 0.25g |
$474.0 | 2024-05-22 |
Thieno3,2-bpyridine-6-carbaldehyde 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
Thieno3,2-bpyridine-6-carbaldehydeに関する追加情報
Research Brief on Thieno[3,2-b]pyridine-6-carbaldehyde (CAS: 117390-35-9) in Chemical Biology and Pharmaceutical Applications
Thieno[3,2-b]pyridine-6-carbaldehyde (CAS: 117390-35-9) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound's unique structural features, including the fused thienopyridine core and aldehyde functional group, make it a valuable scaffold for designing novel bioactive molecules.
Recent studies have highlighted the role of Thieno[3,2-b]pyridine-6-carbaldehyde as a key intermediate in the synthesis of pharmacologically active compounds. For instance, its aldehyde group serves as a reactive handle for further derivatization, enabling the construction of diverse libraries of small molecules with potential anticancer, antimicrobial, and anti-inflammatory properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, where it was incorporated into compounds showing nanomolar potency against specific cancer-related kinases.
In terms of synthetic methodologies, advances have been made in the efficient production of Thieno[3,2-b]pyridine-6-carbaldehyde. A 2022 paper in Organic Letters described a novel one-pot synthesis route starting from readily available thiophene derivatives, achieving higher yields (up to 78%) and improved purity compared to traditional methods. This development is particularly significant for scaling up production for pharmaceutical applications.
The compound's mechanism of action has been investigated in several biological contexts. Research published in Bioorganic & Medicinal Chemistry (2023) revealed that derivatives of Thieno[3,2-b]pyridine-6-carbaldehyde exhibit promising activity against Mycobacterium tuberculosis by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a validated drug target for tuberculosis treatment. These findings suggest potential applications in addressing antimicrobial resistance.
From a drug development perspective, structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of Thieno[3,2-b]pyridine-6-carbaldehyde derivatives. Computational modeling and molecular docking studies have helped identify key interactions with biological targets, guiding the design of more potent analogs. Recent work has focused on improving pharmacokinetic properties, with some derivatives showing enhanced metabolic stability and oral bioavailability in preclinical models.
Looking forward, Thieno[3,2-b]pyridine-6-carbaldehyde continues to be a promising scaffold for drug discovery. Current research directions include exploring its applications in targeted protein degradation (PROTACs) and covalent inhibitor design. The compound's versatility and the growing body of research supporting its pharmacological potential make it an important focus area in chemical biology and medicinal chemistry.
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